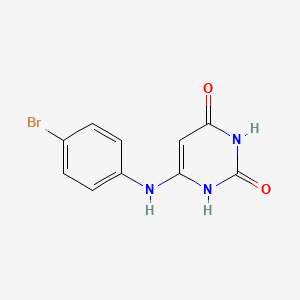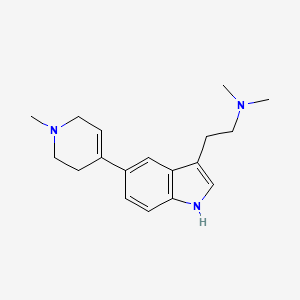
1H-Indole-3-ethanamine, N,N-dimethyl-5-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALX-0646 involves several key steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Formation of Intermediate: The intermediate is formed by treating the starting material with potassium hydride in ether and tert-butyllithium in pentane.
Final Product: The intermediate is then reacted with N-methylpiperidinone to afford the hydroxy derivative, which is finally converted into ALX-0646.
Industrial Production Methods
Industrial production of ALX-0646 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ALX-0646 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ALX-0646 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of ALX-0646.
Applications De Recherche Scientifique
ALX-0646 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.
Biology: The compound is utilized in research on neurotransmission and receptor modulation.
Industry: The compound’s selective receptor agonist properties make it valuable in the development of new pharmaceuticals.
Mécanisme D'action
ALX-0646 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors. This activation leads to the modulation of neurotransmitter release and vascular tone, which can alleviate symptoms of migraine and other neurological disorders . The compound’s high affinity for these receptors ensures its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: Another 5-hydroxytryptamine receptor agonist used in migraine treatment.
Zolmitriptan: A compound with similar receptor affinity and therapeutic applications.
Naratriptan: Known for its longer duration of action compared to other triptans.
Uniqueness of ALX-0646
ALX-0646 is unique due to its high selectivity for the 5-hydroxytryptamine 1D and 5-hydroxytryptamine 1F receptors, which minimizes its effects on other receptor subtypes. This selectivity reduces the risk of side effects commonly associated with non-selective receptor agonists .
Propriétés
Numéro CAS |
208464-67-9 |
|---|---|
Formule moléculaire |
C18H25N3 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C18H25N3/c1-20(2)9-6-16-13-19-18-5-4-15(12-17(16)18)14-7-10-21(3)11-8-14/h4-5,7,12-13,19H,6,8-11H2,1-3H3 |
Clé InChI |
RQTZMTMTBWAQAI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=CC1)C2=CC3=C(C=C2)NC=C3CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





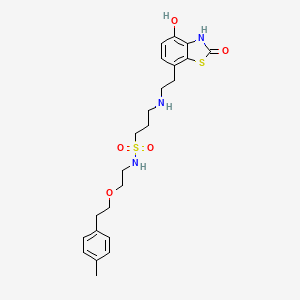

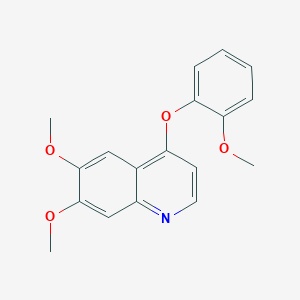
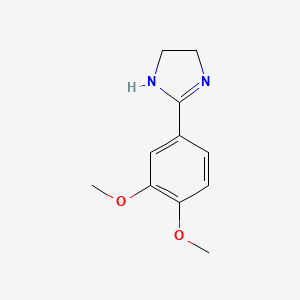
![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)
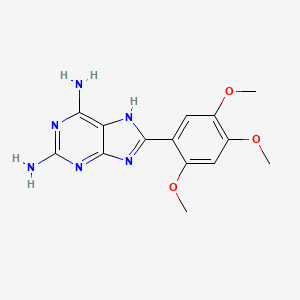
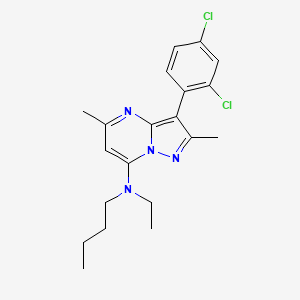

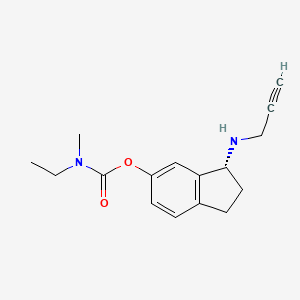
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
